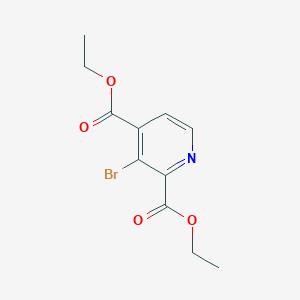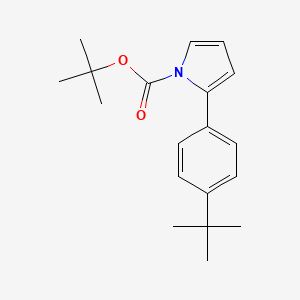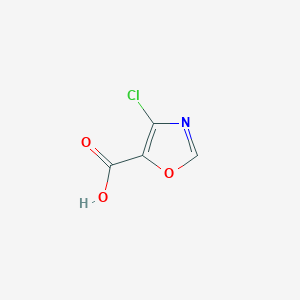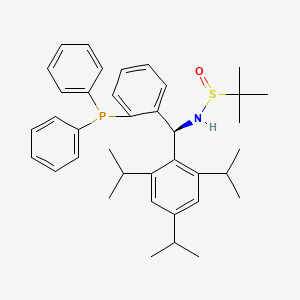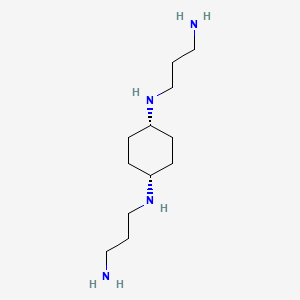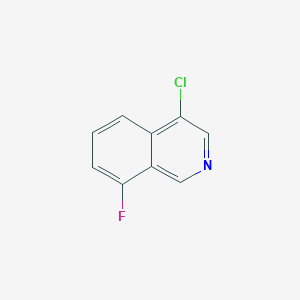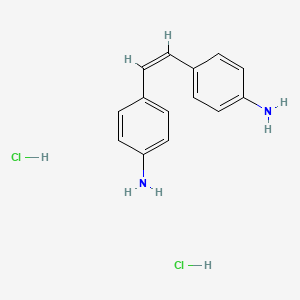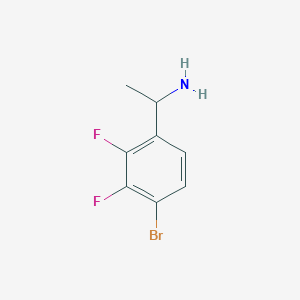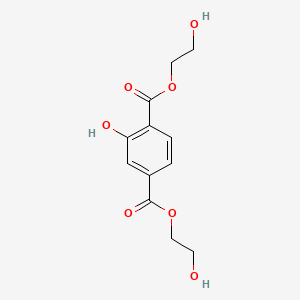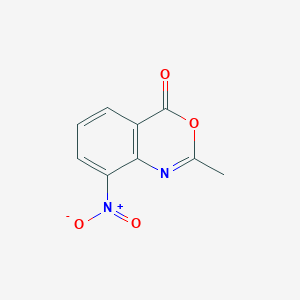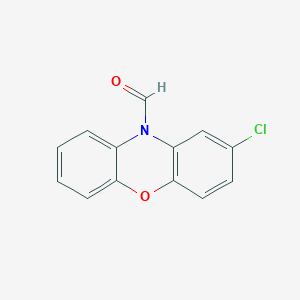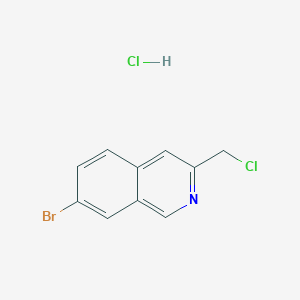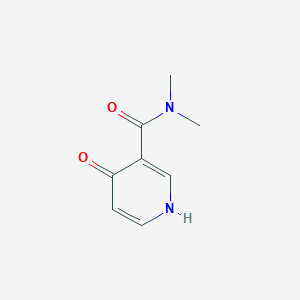
4-Hydroxy-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethylnicotinamide typically involves the modification of nicotinamide derivatives. One common method includes the hydroxylation of N,N-dimethylnicotinamide. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may yield amine derivatives .
Scientific Research Applications
4-Hydroxy-N,N-dimethylnicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound also plays a role in DNA repair and cellular stress responses, making it a valuable component in therapeutic and cosmeceutical applications .
Comparison with Similar Compounds
4-Hydroxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has similar biological activities.
N,N-Dimethylnicotinamide: A derivative that lacks the hydroxyl group but shares similar chemical properties.
4-Hydroxy-N-methylnicotinamide: A related compound with a single methyl group instead of two.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N,N-dimethyl-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-5-9-4-3-7(6)11/h3-5H,1-2H3,(H,9,11) |
InChI Key |
RIOMXOUJKIOQLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CNC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


